![molecular formula C25H37ClN2O B5068975 1-(1-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride](/img/structure/B5068975.png)
1-(1-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride
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Overview
Description
1-(1-Adamantyl)ethylamine hydrochloride is a compound used for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults . It is a white crystalline powder that is freely soluble in water .
Synthesis Analysis
A simple and economical process for producing amantadine hydrochloride, a related compound, has been developed. This process starts with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid using the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide, which is then deacetylated to afford 1-amino-adamantane. The salt formed with anhydrous HCl gives the final product .Molecular Structure Analysis
The molecular formula of 1-(1-Adamantyl)ethylamine hydrochloride is C12H21N · HCl . The structure of adamantane derivatives has been studied in terms of their structural properties towards the perspective of transformation into nanodiamonds .Chemical Reactions Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis
1-(1-Adamantyl)ethylamine hydrochloride is a white crystalline powder that is freely soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
1-(1-adamantyl)-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O.ClH/c1-16-8-17(2)23(18(3)9-16)26-24(28)22-6-4-5-7-27(22)25-13-19-10-20(14-25)12-21(11-19)15-25;/h8-9,19-22H,4-7,10-15H2,1-3H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYGJIPZTJAAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCCN2C34CC5CC(C3)CC(C5)C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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